molecular formula C68H111N23O16 B12355589 Nociceptin trifluoroacetate salt

Nociceptin trifluoroacetate salt

Cat. No.: B12355589
M. Wt: 1506.8 g/mol
InChI Key: XCMZFBIZTWESSL-IPGDBAJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nociceptin trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and cleave the peptide from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Nociceptin trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the this compound itself, with high purity achieved through HPLC purification .

Mechanism of Action

Nociceptin trifluoroacetate salt exerts its effects by binding to the NOP1 (ORL1) receptor, a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and Ca2+ channels while activating K+ channels. This leads to inhibitory effects in the autonomic nervous system and modulates various biological functions, including nociception, food intake, memory processes, cardiovascular and renal functions, locomotor activity, gastrointestinal motility, and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nociceptin trifluoroacetate salt is unique in that it specifically binds to the NOP1 receptor and does not interact directly with the classic opioid receptors (μ-, κ-, or δ-). This distinct binding profile allows it to modulate a variety of biological functions without the typical side effects associated with opioid receptor activation .

Properties

Molecular Formula

C68H111N23O16

Molecular Weight

1506.8 g/mol

InChI

InChI=1S/C68H111N23O16/c1-41(2)34-50(64(103)84-43(4)59(98)90-52(37-55(72)94)65(104)89-49(67(106)107)20-21-54(71)93)91-63(102)47(18-11-12-22-69)88-62(101)48(19-13-23-81-68(73)74)87-58(97)42(3)85-66(105)53(40-92)79-32-30-77-28-26-75-24-25-76-27-29-78-31-33-80-61(100)51(36-45-16-9-6-10-17-45)86-57(96)39-82-56(95)38-83-60(99)46(70)35-44-14-7-5-8-15-44/h5-10,14-17,25-26,30,33,41-43,46-53,75-79,92H,11-13,18-24,27-29,31-32,34-40,69-70H2,1-4H3,(H2,71,93)(H2,72,94)(H,80,100)(H,82,95)(H,83,99)(H,84,103)(H,85,105)(H,86,96)(H,87,97)(H,88,101)(H,89,104)(H,90,98)(H,91,102)(H,106,107)(H4,73,74,81)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

XCMZFBIZTWESSL-IPGDBAJXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC[CH]NC[CH]NC[CH]NCCNC[CH]NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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